3-[(Dimethylamino)methyl]benzonitrile
Description
Contextual Significance of Benzonitrile (B105546) Derivatives in Contemporary Chemical Research
Benzonitrile derivatives constitute a significant class of organic compounds characterized by a cyano group attached to a benzene (B151609) ring. These molecules are staples in various domains of chemical research, including medicinal chemistry, materials science, and synthetic chemistry. ontosight.ai In pharmacology, the benzonitrile scaffold is a key component in numerous therapeutic agents. nih.gov The nitrile group's unique electronic properties and its ability to act as a hydrogen bond acceptor make it a valuable pharmacophore in drug design. nih.govnih.gov For instance, several substituted benzonitriles have been investigated as selective enzyme inhibitors. nih.gov Beyond pharmaceuticals, these derivatives are crucial intermediates for synthesizing more complex molecules such as benzoic acids, benzamides, and benzylamines, which in turn are used to produce dyes, pesticides, and advanced polymers. rsc.org The versatility of the benzonitrile core allows for a wide range of chemical modifications, enabling the fine-tuning of molecular properties for specific applications. ontosight.ai
Strategic Role of the Dimethylamino Group in Organic Functionalization
The dimethylamino group, -N(CH₃)₂, is a fundamental functional group in organic chemistry, serving as a versatile building block in the synthesis of numerous industrially and pharmaceutically important compounds. rsc.org As a secondary amine derivative, it imparts basicity to molecules and readily reacts with acids to form salts. This reactivity is harnessed in many synthetic pathways. In medicinal chemistry, the incorporation of a dimethylamino moiety is a common strategy to enhance the pharmacological profile of a drug candidate. rsc.org This group can influence a molecule's solubility, membrane permeability, and binding interactions with biological targets. Research has indicated the importance of the dimethylamino group in multifunctional compounds designed to modulate complex pathological processes, such as those seen in Alzheimer's disease, by influencing metal ion binding and preventing protein aggregation. nih.gov Its presence is noted in a wide array of approved drugs, highlighting its significance in developing effective therapeutic agents. rsc.org
Aims and Scope of Academic Inquiry into 3-[(Dimethylamino)methyl]benzonitrile
Academic investigation into this compound focuses on its properties, synthesis, and potential as a versatile intermediate for creating more complex molecular architectures. This compound uniquely combines the functional characteristics of both the benzonitrile and the dimethylaminomethyl moieties. The primary aim of research into this molecule is to leverage its reactive sites for further chemical transformations. The cyano group can be hydrolyzed, reduced, or converted into other functional groups, while the tertiary amine of the dimethylaminomethyl group offers a site for salt formation or further derivatization. The scope of inquiry includes developing efficient synthetic routes to the compound, characterizing its physicochemical properties, and exploring its utility as a building block in the synthesis of novel compounds for potential application in fields such as medicinal chemistry and material science. While it is a valuable research chemical, it is often studied as a precursor or a structural analog to other active molecules.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 42967-27-1 |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| Boiling Point (Predicted) | 236.2 ± 15.0 °C |
| Density (Predicted) | 1.02 ± 0.1 g/cm³ |
| pKa (Predicted) | 8.26 ± 0.28 |
This data is based on predicted values. chemicalbook.com
Synthesis and Research Applications
Synthetic Pathways
The synthesis of this compound can be achieved through nucleophilic substitution. A common and direct method involves the reaction of 3-(bromomethyl)benzonitrile (B105621) with dimethylamine (B145610). In this process, the nitrogen atom of dimethylamine acts as a nucleophile, displacing the bromide ion from the benzylic carbon of 3-(bromomethyl)benzonitrile. This reaction is typically carried out in a suitable organic solvent. A similar synthetic strategy has been documented for related structures, where a solution of the brominated precursor is added to a solution of dimethylamine, often at reduced temperatures to control the reaction rate, followed by stirring at room temperature to ensure completion. prepchem.com The final product is then isolated and purified using standard laboratory techniques such as extraction and evaporation of the solvent. prepchem.com
Applications in Scientific Research
This compound serves primarily as a specialized building block in synthetic organic chemistry. Its bifunctional nature—possessing both a nitrile and a tertiary amine—makes it a valuable precursor for creating a diverse range of more complex molecules.
Intermediate in Medicinal Chemistry: The structural motifs present in this compound are relevant to pharmaceutical design. The benzonitrile group is a known pharmacophore found in various drugs, while the dimethylaminomethyl side chain, a type of Mannich base, is a common feature in clinically effective agents. nih.gov Researchers can utilize this compound as a starting material to synthesize novel molecular scaffolds for screening potential biological activities. The tertiary amine can improve the pharmacokinetic properties of a potential drug molecule, while the nitrile can be a key interaction point with biological targets. nih.gov
Scaffold for Chemical Libraries: Due to its two distinct functional groups, the molecule is an ideal candidate for inclusion in the development of chemical libraries. By systematically reacting either the nitrile or the amine group, a large number of derivatives can be generated. These libraries are then used in high-throughput screening to identify compounds with desired properties, whether for drug discovery or materials science applications.
Structure
3D Structure
Properties
IUPAC Name |
3-[(dimethylamino)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBMFVGIEVNOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405119 | |
| Record name | 3-(dimethylaminomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42967-27-1 | |
| Record name | 3-(dimethylaminomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(DIMETHYLAMINOMETHYL)BENZONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Methodologies for 3 Dimethylamino Methyl Benzonitrile
Primary Synthetic Routes to 3-[(Dimethylamino)methyl]benzonitrile
The most direct methods for synthesizing this compound involve the formation of the aminomethyl group on a pre-existing benzonitrile (B105546) core or a related precursor. Two prominent protocols in this category are aminomethylation reactions and reductive amination.
Aminomethylation Reactions
Aminomethylation, particularly the Mannich reaction, is a fundamental method for introducing an aminomethyl group onto a compound with an active hydrogen atom. nih.gov In the context of synthesizing compounds structurally related to this compound, this typically involves the reaction of a suitable aromatic precursor with formaldehyde (B43269) and dimethylamine (B145610).
A relevant synthetic approach involves the nucleophilic substitution of a halogenated precursor with dimethylamine. For example, a related compound, 3-chloro-6-(o-dimethylaminomethyl-phenyl)-benzonitrile, is synthesized by first brominating 3-chloro-6-o-tolyl-benzonitrile. prepchem.com The resulting benzylic bromide is then treated with an excess of liquid dimethylamine in a solvent like methylene (B1212753) chloride. prepchem.com The mixture is stirred, typically at room temperature, allowing the dimethylamine to displace the bromide, yielding the final aminomethylated product. prepchem.com This substitution pathway is a key strategy for installing the dimethylaminomethyl moiety.
Table 1: Example of Aminomethylation via Nucleophilic Substitution
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
|---|
Reductive Amination Protocols
Reductive amination is a highly versatile and widely used method for forming amines. This process involves the reaction of a carbonyl compound, in this case, 3-formylbenzonitrile, with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. masterorganicchemistry.com This method avoids the problems of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com
A variety of reducing agents can be employed for this transformation, each with specific advantages. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more selective reagents are often preferred to prevent reduction of the starting aldehyde. masterorganicchemistry.comresearchgate.net
Common Reducing Agents for Reductive Amination:
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is a mild reducing agent that selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde or ketone. masterorganicchemistry.com This selectivity allows the entire reaction to be performed in a single pot.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): As a less toxic alternative to NaBH₃CN, this reagent has gained popularity. masterorganicchemistry.comkoreascience.kr It is also mild enough to not reduce the aldehyde and is particularly effective for the reductive amination of a wide range of aldehydes and ketones. researchgate.net
Borohydride Exchange Resin (BER): This solid-supported borohydride reagent is another non-toxic and inexpensive option that can be used effectively for the reductive amination of aldehydes and ketones with dimethylamine. koreascience.kr
The general procedure involves mixing the aldehyde (3-formylbenzonitrile) and dimethylamine in a suitable solvent, often with a mild acid catalyst to facilitate iminium ion formation, followed by the addition of the reducing agent. koreascience.kr
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Key Features | Considerations |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | High selectivity for iminium ions over carbonyls. masterorganicchemistry.com | Highly toxic; generates cyanide waste. koreascience.kr |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Less toxic, commercially available, and highly effective. masterorganicchemistry.comkoreascience.kr | Moisture-sensitive. |
Strategies for Constructing Benzonitrile Architectures Bearing Dimethylamino Moieties
These strategies focus on building the core structure of the molecule by forming the benzonitrile ring system or by introducing the nitrile group onto a pre-functionalized aromatic ring.
Functionalization of Nitrile Precursors
The term "nitrile precursors" can refer to molecules that are transformed into nitriles or molecules to which a nitrile group is added. snnu.edu.cnchemrxiv.org These methods are fundamental in creating the diverse benzonitrile structures needed for further elaboration.
While the direct addition of Grignard reagents to nitriles typically yields ketones after hydrolysis, organometallic chemistry is crucial for constructing substituted benzonitrile frameworks through cross-coupling reactions. masterorganicchemistry.commsu.edu Palladium- and nickel-catalyzed coupling reactions are powerful tools for creating C-C bonds and assembling complex aromatic structures. semanticscholar.orgrsc.org
For instance, a strategy to build a benzonitrile architecture could involve:
Suzuki Coupling: Reacting an aryl halide containing a cyano group with an organoboron reagent that carries the (dimethylamino)methyl side chain (or a precursor to it).
Negishi and Kumada Couplings: These reactions utilize organozinc and organomagnesium (Grignard) reagents, respectively, to couple with aryl halides, providing alternative pathways to construct the target molecular skeleton. semanticscholar.org
These methods offer a modular approach, allowing for the synthesis of a wide array of substituted benzonitriles by varying the coupling partners. rsc.org
Introducing the cyano group onto an aromatic ring is a key step in many synthetic routes. This can be achieved through various cyanation reactions, often involving nucleophilic substitution on an aryl halide. organic-chemistry.orgscielo.br
Palladium-Catalyzed Cyanation: A common and effective method involves the reaction of an aryl halide (e.g., 3-[(dimethylamino)methyl]bromobenzene) with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst. organic-chemistry.org
Copper-Catalyzed Cyanation (Rosenmund-von Braun reaction): This classic method uses copper(I) cyanide (CuCN) to displace a halide from an aryl ring, typically requiring high temperatures.
Cyanation of Other Precursors: Nitriles can also be synthesized from other functional groups. For example, the dehydration of primary amides or the reaction of primary amines can yield the corresponding nitrile. researchgate.net Various reagents, including indium (III) chloride with trimethylsilyl (B98337) cyanide (TMSCN), can be used to convert benzylic alcohols directly into nitriles. scielo.brresearchgate.net
Table 3: Common Cyanation Methods for Aryl Precursors
| Method | Cyanide Source | Catalyst/Reagent | Substrate Example |
|---|---|---|---|
| Pd-Catalyzed Cyanation | Zn(CN)₂ | Palladium complex (e.g., Pd(PPh₃)₄) | Aryl bromide/chloride |
| Rosenmund-von Braun | CuCN | None (thermal) | Aryl halide |
| Dehydration | N/A | Dehydrating agent | Primary amide |
These diverse synthetic strategies provide chemists with a robust toolkit for the targeted synthesis of this compound and related compounds, enabling access to this important chemical entity for further research and application.
Modification of Aromatic Scaffolds
The synthesis of this compound can be efficiently achieved through the strategic modification of pre-existing aromatic scaffolds. A primary route involves nucleophilic aromatic substitution on a halogenated benzonitrile precursor. In this approach, a compound such as 3-bromobenzonitrile (B1265711) or 3-chlorobenzonitrile (B1581422) serves as the starting material. The core of this methodology lies in the displacement of the halogen atom by a dimethylamino group.
This transformation is typically conducted in a polar aprotic solvent at elevated temperatures (often above 30°C) to facilitate the nucleophilic substitution reaction. The dimethylamine nucleophile directly attacks the carbon atom bearing the halogen, leading to the formation of the desired product. This method is a direct and common way to introduce the dimethylamino functionality onto the benzonitrile ring at the meta-position.
Another potential, though less direct, modification strategy could involve starting with 3-methylbenzonitrile (B1361078) (m-tolunitrile). This would require a subsequent benzylic halogenation to form 3-(bromomethyl)benzonitrile (B105621), followed by a nucleophilic substitution with dimethylamine to yield the final product. This multi-step pathway highlights how different functional groups on the aromatic scaffold can be manipulated to achieve the target structure.
Catalytic Approaches in the Synthesis of Substituted Benzonitriles
Catalysis offers powerful tools for the synthesis of substituted benzonitriles, providing efficient and often milder reaction conditions compared to stoichiometric methods. While direct catalytic synthesis of this compound is not widely documented, the principles from related benzonitrile syntheses are highly relevant. These approaches can be broadly categorized into organocatalysis, photoredox catalysis, and heterogeneous catalysis.
Organocatalysis, for instance, has been employed for the atroposelective synthesis of axially chiral benzonitriles. researchgate.net In these reactions, N-heterocyclic carbenes (NHCs) act as potent organocatalysts, enabling the conversion of racemic 2-arylbenzaldehydes and sulfonamides into chiral benzonitriles with high yields and enantioselectivities. researchgate.net
Photoredox catalysis represents another modern approach, allowing for the generation of free radicals under mild conditions using visible light. researchgate.net This has been applied to the synthesis of aryl nitriles from more accessible starting materials like benzyl (B1604629) alcohols or methyl arenes, using an organic photoredox catalyst such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). researchgate.net
Heterogeneous catalysis provides advantages in terms of catalyst recovery and recycling. One example is the one-pot synthesis of benzonitrile from benzaldehyde (B42025) using iron(III) oxide-cetyltrimethylammonium bromide nanoparticles (Fe₃O₄-CTAB NPs) as a competent and recyclable catalyst. rsc.org This method proceeds under relatively mild conditions and demonstrates the potential for developing more sustainable synthetic protocols. rsc.org
| Catalytic Approach | Catalyst Example | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | 2-Arylbenzaldehydes, Sulfonamides | Enables asymmetric synthesis of chiral benzonitriles. | researchgate.net |
| Photoredox Catalysis | 4CzIPN | Benzyl alcohols, Methyl arenes | Utilizes visible light; proceeds under mild conditions. | researchgate.net |
| Heterogeneous Catalysis | Fe₃O₄-CTAB Nanoparticles | Substituted Benzaldehydes, Hydroxylamine (B1172632) | Catalyst is easily recoverable and recyclable; green synthesis. | rsc.org |
Advanced Synthetic Techniques and Optimization Protocols
To enhance reaction efficiency, yield, and sustainability, advanced synthetic techniques are increasingly being adopted. These include microwave-assisted synthesis and the careful optimization of solvent and reagent roles.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a technology that utilizes microwave irradiation to heat reactions. sphinxsai.com This method often leads to a dramatic reduction in reaction times, increased product yields, and sometimes improved product purity compared to conventional heating methods. sphinxsai.comnih.gov The uniform and instantaneous heating provided by microwaves can accelerate reaction kinetics significantly. sphinxsai.com
In the context of nitrile synthesis, microwave irradiation has been successfully applied to Knoevenagel condensations to produce various (E)-2-arylacrylonitriles under solvent-free conditions. researchgate.net This technique has also been shown to be highly effective for synthesizing heterocyclic scaffolds containing nitrile groups, where reaction times can be reduced from several hours to mere minutes. nih.govnih.gov For example, the synthesis of certain triazole derivatives was 36 to 72 times faster with microwave assistance, with a yield of 77% achieved in 10 minutes compared to 25% after 130 minutes of conventional heating. nih.gov
| Heating Method | Reaction Time | Product Yield | Reference |
|---|---|---|---|
| Conventional Heating | 130 minutes | 25% | nih.gov |
| Microwave Irradiation | 10 minutes | 77% | nih.gov |
Solvent Effects and Reagent Roles (e.g., N,N-Dimethylformamide as a Building Block)
The choice of solvent is a critical parameter that can significantly influence reaction outcomes. In the synthesis of substituted benzonitriles, polar aprotic solvents like N,N-Dimethylformamide (DMF) are frequently used. rsc.orgresearchgate.net Such solvents can accelerate reaction rates by effectively stabilizing charged intermediates that may form during the reaction. For instance, a one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from the corresponding aldehyde and hydroxylamine hydrochloride showed the highest yields when conducted in DMF compared to formic or acetic acid. researchgate.net
Beyond its role as a solvent, DMF can also function as a versatile chemical reagent or building block. nih.govnih.gov It can serve as a source for various functional groups, including formyl (-CHO), dimethylamino (-NMe₂), and even cyano (-CN) groups under specific conditions. nih.govresearchgate.net At high temperatures, DMF can decompose to generate dimethylamine and carbon monoxide. researchgate.net The in-situ generation of dimethylamine can be particularly useful in reactions where it acts as a nucleophile, such as in the amination of aryl halides. researchgate.net This multifaceted nature makes DMF a powerful tool in synthetic chemistry, capable of participating directly in the chemical transformation rather than merely serving as an inert medium. nih.govcapes.gov.br
| Role | Function | Example Application | Reference |
|---|---|---|---|
| Solvent | Provides a polar aprotic medium to dissolve reactants and stabilize intermediates. | One-pot synthesis of substituted benzonitriles. | rsc.orgresearchgate.net |
| Reagent/Building Block | Acts as a source of formyl, dimethylamino, or cyano groups. | Formylation, amination, and cyanation reactions. | nih.govresearchgate.net |
| Catalyst/Stabilizer | Can participate in catalytic cycles or stabilize reactive species. | Used in various transition-metal-catalyzed reactions. | nih.gov |
Following extensive and targeted searches for experimental spectroscopic data for the chemical compound This compound , it has been determined that the specific information required to generate the requested article is not publicly available.
Comprehensive searches were conducted to locate Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data, including multidimensional and advanced NMR techniques, for this compound. These searches, which included the compound's chemical name and CAS number (42967-27-1), did not yield any specific experimental spectra, peak assignments, or detailed research findings.
The available literature and spectral databases contain information on related isomers, such as 4-(dimethylamino)benzonitrile (B74231) and 3-(dimethylamino)benzonitrile, as well as other benzylamine (B48309) derivatives. However, per the strict instructions to focus solely on this compound and not introduce information outside the specified scope, this related data cannot be used.
Without access to the necessary spectroscopic data, it is not possible to create the detailed, informative, and scientifically accurate content required for the outlined sections and subsections of the article, including the mandatory data tables. Therefore, the request to generate an article on the "Advanced Spectroscopic Characterization of this compound" cannot be fulfilled at this time due to the absence of the foundational scientific data in the public domain.
Advanced Spectroscopic Characterization of 3 Dimethylamino Methyl Benzonitrile
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the electronic transitions and photophysical properties of a molecule. For an aromatic compound like 3-[(dimethylamino)methyl]benzonitrile, these techniques reveal how the molecule interacts with light.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons to higher energy orbitals. The absorption spectrum of an aromatic nitrile is typically characterized by distinct bands arising from π → π* transitions within the benzene (B151609) ring. The presence of the dimethylamino and methyl substituents influences the position (λmax) and intensity (molar absorptivity, ε) of these bands.
The electron-donating dimethylamino group and the electron-withdrawing nitrile group, although in a meta-position which limits direct resonance interaction, would be expected to cause shifts in the absorption bands compared to unsubstituted benzene. Typically, such substitutions lead to a bathochromic (red) shift of the primary and secondary benzene bands.
Illustrative UV-Vis Absorption Data for a Substituted Benzonitrile (B105546)
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |
| Cyclohexane | ~245 | ~10,000 | π → π* (Primary band) |
| Cyclohexane | ~285 | ~1,500 | π → π* (Secondary band) |
| Ethanol (B145695) | ~250 | ~12,000 | π → π* (Primary band) |
| Ethanol | ~290 | ~1,800 | π → π* (Secondary band) |
| Note: This table is illustrative and represents typical values for aromatic compounds with similar functional groups. Actual experimental values for this compound may differ. |
Fluorescence Spectroscopy and Dual Emission Phenomena
Fluorescence spectroscopy involves exciting a molecule to a higher electronic state with light and measuring the light it emits as it returns to the ground state. For molecules with both electron-donating and electron-accepting groups, such as the well-studied isomer 4-(dimethylamino)benzonitrile (B74231) (DMABN), a phenomenon known as dual fluorescence can occur. This involves the emission from both a locally excited (LE) state and a charge-transfer (CT) state, which is often stabilized in polar solvents.
In the case of this compound, the meta-substitution pattern significantly reduces the potential for a through-conjugation charge transfer state seen in the para-isomer. Therefore, it would be expected to exhibit a single fluorescence emission band originating from the locally excited state. The emission wavelength and quantum yield would be sensitive to solvent polarity, but the pronounced dual fluorescence characteristic of DMABN is not anticipated. Research on meta-substituted aminobenzonitriles generally supports the absence of the twisted intramolecular charge transfer (TICT) state responsible for dual emission.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C10H12N2, molecular weight: 160.22 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.
Electron ionization (EI) is a common technique that would induce fragmentation. The resulting mass spectrum would show a molecular ion peak (M+•) at m/z 160, and a series of fragment ions. The most prominent fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, which is typically the weakest bond. This would lead to the formation of a stable benzylic cation or related fragments.
Plausible Mass Spectrometric Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
| 160 | Molecular Ion | [C10H12N2]+• |
| 159 | [M-H]+ | [C10H11N2]+ |
| 116 | [M - N(CH3)2]+ | [C8H6N]+ |
| 58 | [CH2N(CH3)2]+ | [C3H8N]+ |
| 44 | [N(CH3)2]+ | [C2H6N]+ |
| Note: This table presents hypothetical fragmentation patterns based on the chemical structure. The relative intensities of these peaks would depend on the ionization conditions. |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
For this compound, a single-crystal XRD analysis would reveal its crystal system, space group, and unit cell dimensions. It would also confirm the molecular conformation, such as the orientation of the dimethylaminomethyl group relative to the benzonitrile ring. Intermolecular interactions, such as C-H···N or C-H···π interactions, which dictate the crystal packing, could also be identified and characterized. While specific crystallographic data for this compound is not readily found, data for other substituted benzonitriles show they often crystallize in common monoclinic or orthorhombic space groups.
Illustrative Crystallographic Data for a Small Organic Molecule
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (Å3) | 1035 |
| Z (molecules/unit cell) | 4 |
| Note: This table provides an example of typical crystallographic parameters for a molecule of similar size and is not experimental data for this compound. |
Theoretical and Computational Investigations of 3 Dimethylamino Methyl Benzonitrile
Quantum Mechanical Computational Approaches
Quantum mechanical calculations are fundamental tools for elucidating the molecular properties of compounds like 3-[(Dimethylamino)methyl]benzonitrile from first principles. These methods provide detailed insights into the electronic distribution, molecular geometry, and energetic properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy. For a molecule such as this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to optimize the molecular geometry and predict a wide range of properties. These properties include vibrational frequencies, electronic energies, and the distribution of electron density. The results of these calculations are crucial for understanding the molecule's stability and spectroscopic characteristics.
Ab Initio Electronic Structure Methods
Ab initio methods, such as Hartree-Fock (HF), Configuration Interaction (CI), and Multireference Methods, are based on solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. The Hartree-Fock method provides a foundational approximation of the electronic wavefunction. For more precise energy calculations and to account for electron correlation, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or more advanced techniques such as Configuration Interaction would be employed. These methods are critical for obtaining a highly accurate description of the electronic states and potential energy surfaces of this compound.
Electronic Structure and Reactivity Descriptors
From the wavefunctions and electron densities obtained through quantum mechanical calculations, various descriptors can be derived to analyze the electronic structure and predict the chemical reactivity of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)
Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is expected to be localized on the electron-rich dimethylamino and benzene (B151609) ring portions, while the LUMO would likely be centered on the electron-withdrawing nitrile group and the aromatic ring.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and represent typical ranges for similar aromatic compounds.
Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the nitrile group, making it a prime site for electrophilic interaction. The hydrogen atoms and the region around the dimethylamino group might exhibit positive potential, indicating susceptibility to nucleophilic attack.
Conformational Analysis and Potential Energy Surface (PES) Mapping
The conformational landscape of this compound is primarily defined by the rotational degrees of freedom associated with the flexible (dimethylamino)methyl side chain. A full potential energy surface (PES) mapping would characterize the energy of the molecule as a function of these geometric parameters.
Key conformational variables include:
Torsion Angle 1 (τ1): Rotation around the bond connecting the benzene ring to the methylene (B1212753) carbon (C_aryl – CH2).
Torsion Angle 2 (τ2): Rotation around the bond connecting the methylene carbon to the nitrogen atom (CH2 – N).
Pyramidalization at the Nitrogen Atom: The geometry of the dimethylamino group itself, which can range from trigonal planar to trigonal pyramidal.
Table 1: Primary Rotational Torsions in this compound
| Torsion Angle | Defining Atoms | Description |
|---|---|---|
| τ1 | C(2)─C(3)─C(7)─N(8) | Rotation of the entire dimethylaminomethyl group relative to the plane of the benzene ring. |
Photophysical Properties and Excited State Dynamics Modeling
The photophysical properties of this molecule are a direct consequence of its insulated electronic structure. The methylene spacer prevents through-bond electronic communication between the nitrogen lone pair and the benzonitrile (B105546) π-system. Consequently, the excited state dynamics are expected to be relatively simple compared to conjugated donor-acceptor systems.
Upon photoexcitation, the resulting electronic states would be best described as Locally Excited (LE) states, where the excitation is confined to either the benzonitrile chromophore or, at higher energies, the dimethylamino moiety. There is no expectation of significant charge separation across the molecule in the excited state. This leads to predictable photophysical behavior:
A single fluorescence band, characteristic of the benzonitrile chromophore.
Fluorescence decay kinetics that are likely single-exponential.
Minimal solvatochromism, meaning the emission wavelength would not shift significantly with solvent polarity, as there is no large change in the dipole moment between the ground and excited states.
Intramolecular Charge Transfer (ICT) is a process that involves the transfer of an electron from a donor part of a molecule to an acceptor part upon photoexcitation. In the case of this compound, the fundamental prerequisite for ICT—a conjugated pathway linking the electron donor (dimethylamino group) and the electron acceptor (benzonitrile group)—is absent. The insulating -CH2- bridge blocks this electronic coupling. Therefore, a low-energy ICT state is not expected to form, and mechanisms involving such a state are not considered relevant pathways for its excited-state deactivation.
The Twisted Intramolecular Charge Transfer (TICT) and Rehybridized Intramolecular Charge Transfer (RICT) models are specific mechanistic frameworks developed to explain the dual fluorescence phenomenon observed in certain donor-acceptor molecules, most notably 4-(dimethylamino)benzonitrile (B74231). These models postulate the formation of a highly polar, charge-separated state stabilized by geometric relaxation (twisting of the amino group for TICT, or bending of the nitrile group for RICT).
As this compound does not possess the requisite electronic structure to form an ICT state, the TICT and RICT models are not applicable. The excited state potential energy surface is not expected to feature the distinct, stabilized charge-transfer minima that these models describe.
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the electronic absorption and emission spectra of molecules. For this compound, TD-DFT calculations would be used to predict the vertical excitation energies from the ground state (absorption) and the emission energies from the relaxed first excited state (fluorescence).
A TD-DFT analysis would be expected to yield results consistent with a molecule lacking significant charge-transfer character. The primary electronic transitions would be characterized as π → π* transitions localized on the benzonitrile ring. While specific published TD-DFT data for this molecule are scarce, a representative theoretical calculation would likely resemble the data in the table below, showing transitions to locally excited states.
Table 2: Hypothetical TD-DFT Calculated Excitation Properties
| State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Character |
|---|---|---|---|
| S1 | ~4.5 | > 0.01 | LE (π → π* on benzonitrile) |
| S2 | ~4.8 | > 0.1 | LE (π → π* on benzonitrile) |
(Note: These are representative values for illustrative purposes, as specific literature data is unavailable.)
Vibrational Frequency Calculations and Spectroscopic Simulations
Theoretical vibrational frequency calculations, typically performed using DFT, are employed to predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the normal modes of vibration and their corresponding frequencies. For this compound, such calculations would help assign experimental spectra and provide insight into the molecule's bonding and structure.
The simulated spectrum would be dominated by characteristic vibrational modes from its distinct functional groups. No specific computational studies providing a full vibrational analysis for this molecule are available, but the expected prominent modes can be tabulated.
Table 3: Expected Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C≡N Stretch | Nitrile | 2220 - 2260 |
| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH₂- and -N(CH₃)₂ | 2850 - 3000 |
| C=C Stretch (Aromatic) | Benzene Ring | 1400 - 1600 |
| CH₂ Bend (Scissoring) | Methylene Spacer | ~1465 |
Nonlinear Optical (NLO) Properties and Hyperpolarizability Computations
Nonlinear optical (NLO) properties arise from the interaction of a material with an intense electromagnetic field, leading to phenomena like frequency doubling. At the molecular level, a key indicator of NLO activity is the first hyperpolarizability (β). Large β values are often found in molecules with a strong electron donor and a strong electron acceptor connected by a conjugated π-system, which facilitates significant charge redistribution under an electric field.
In this compound, the lack of conjugation between the donor and acceptor groups means that the intramolecular charge transfer contribution to the hyperpolarizability is negligible. Therefore, computational studies would be expected to predict a very small first hyperpolarizability (β) for this molecule, similar to that of its constituent parts (e.g., toluene (B28343) and triethylamine) rather than a value enhanced by donor-acceptor interactions. While specific calculations are not found in the literature, the predicted NLO response would be minimal.
Table 4: Predicted Nonlinear Optical Properties
| Property | Symbol | Expected Value | Rationale |
|---|
Reaction Mechanisms and Reactivity Profiles of 3 Dimethylamino Methyl Benzonitrile
Elucidation of Reaction Pathways and Transition States
Detailed elucidation of reaction pathways and the structures of associated transition states for 3-[(Dimethylamino)methyl]benzonitrile is not extensively documented in the literature. However, mechanistic insights can be derived from computational studies on analogous benzonitrile (B105546) derivatives. derpharmachemica.comrsc.org Density Functional Theory (DFT) has become a critical tool for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transient species like transition states. rsc.orgutrgv.edu A transition state represents a specific atomic configuration along a reaction coordinate that corresponds to the highest potential energy point, possessing partial bonds and an extremely short lifetime. masterorganicchemistry.comwikipedia.org
For reactions involving benzonitriles, DFT calculations can provide crucial data on:
Activation Energies (ΔG‡): The energy barrier that must be overcome for a reaction to proceed, which determines the reaction rate.
Reaction Mechanisms: Distinguishing between concerted (single-step) and stepwise pathways involving intermediates. For instance, in the cyclization of nitriles with ambiphilic reagents, DFT studies have been used to propose either a concerted [3+2] cycloaddition or a stepwise mechanism via a ketenimine intermediate, depending on the substitution. mdpi.com
Transition State Geometry: Visualizing the three-dimensional structure at the energy maximum, which reveals the nature of bond-forming and bond-breaking processes.
In a study on the base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles, DFT computations were employed to rationalize the observed selectivity, where a nucleophilic attack on the nitrile group leads to the formation of a five-membered heterocycle. nih.gov Similar computational approaches would be necessary to predict the pathways for intramolecular cyclization or intermolecular additions involving this compound.
Nucleophilic Reactivity at the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group is strongly polarized due to the high electronegativity of nitrogen. This renders the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.meopenstax.orgpressbooks.pub The nucleophilic addition breaks the π-bond, typically forming an sp²-hybridized imine anion intermediate, which can then be protonated or react further. openstax.orgwikipedia.org Common nucleophilic reactions at the nitrile group include hydrolysis, reduction, and addition of organometallic reagents. numberanalytics.comwikipedia.org
Key Nucleophilic Reactions at the Nitrile Group
| Reaction Type | Reagents & Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | 3-[(Dimethylamino)methyl]benzamide | 3-[(Dimethylamino)methyl]benzoic acid |
| Reduction | 1. LiAlH₄, ether 2. H₂O | Imine anion | {3-[(Dimethylamino)methyl]phenyl}methanamine |
| Grignard Reaction | 1. R-MgBr, ether 2. H₃O⁺ | Imine | 1-{3-[(Dimethylamino)methyl]phenyl}-1-alkanone |
The meta-position of the (dimethylamino)methyl group means it exerts a weak electron-withdrawing inductive effect on the nitrile carbon, slightly modulating its electrophilicity, but it cannot participate in resonance stabilization or destabilization of reaction intermediates directly involving the nitrile group. This contrasts with para-substituted systems where resonance effects can be significant.
Reactivity of the Dimethylamino Group
The reactivity of the N,N-dimethylbenzylamine substructure is centered on the nitrogen's lone pair of electrons and the adjacent benzylic and methyl C-H bonds.
Basicity and Nucleophilicity: The tertiary amine is basic and can be protonated by acids to form an ammonium (B1175870) salt. The nitrogen lone pair also allows it to act as a nucleophile, for example, in quaternization reactions with alkyl halides to form quaternary ammonium salts, which can function as phase-transfer catalysts. wikipedia.orgatamankimya.com
Directed ortho-Metalation: While the dimethylaminomethyl group is a well-known ortho-directing group in lithiation reactions, this is not applicable for functionalizing the primary aromatic ring in this compound due to the meta-relationship. In the parent N,N-dimethylbenzylamine, treatment with n-butyllithium selectively deprotonates the ortho-position of the benzene (B151609) ring. wikipedia.orgresearchgate.net
C-H Functionalization: The benzylic and N-methyl C-H bonds are potential sites for radical reactions. Recent advances in catalysis have shown that the regioselectivity of Csp³–H arylation can be controlled. rsc.org Under single-electron transfer (SET) catalysis, arylation of N,N-dimethylbenzylamine tends to occur at the N-methyl position. However, with a synergistic system combining SET and a hydrogen atom transfer (HAT) catalyst, the reaction regioselectivity is completely switched to the N-benzylic position. rsc.org
Elimination Reactions: During reactions like chlorination, benzylamines can undergo elimination of hydrochloric acid to form an imine, which subsequently hydrolyzes to an aldehyde and a lower-order amine. rsc.org
Cyclization and Condensation Reactions
The bifunctional nature of this compound allows it to participate in various cyclization and condensation reactions, often requiring activation of one of the functional groups.
Intramolecular Cyclization: For direct cyclization, the dimethylamino group could act as an intramolecular nucleophile attacking the nitrile carbon. This type of reaction is often challenging but can be facilitated by activating the nitrile group with a Lewis acid. More commonly, cyclization involves a multi-step process. For instance, palladium-catalyzed tandem addition/cyclization of 2-(benzylidenamino)benzonitriles with arylboronic acids has been used to synthesize 2,4-diarylquinazolines. nih.gov A similar strategy could be envisioned if the dimethylaminomethyl group were first converted into an imine. In related systems, intramolecular interactions between a peri-dimethylamino group and a nitrile group on a naphthalene (B1677914) scaffold have been studied, demonstrating the potential for close N···C contacts that represent an incipient cyclization step. rsc.org
Domino Reactions: A protocol for synthesizing 1-aminoisoquinolines involves the Me₃Al-mediated reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. nih.gov This proceeds via a domino sequence of nucleophilic addition to the ketone followed by intramolecular cyclization involving the nitrile group.
Condensation Reactions: The benzylic protons are generally not acidic enough for classical condensation reactions like the Knoevenagel condensation. However, if the molecule were modified to an aldehyde (e.g., 3-formyl-N,N-dimethylbenzylamine), it would readily undergo condensation. For example, p-N,N-dimethylaminobenzaldehyde is known to condense with active methylene (B1212753) compounds like Meldrum's acid. researchgate.net
Cycloaddition Reactions: Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocycles. mdpi.com They can also undergo transition-metal-catalyzed [2+2+2] cycloadditions with alkynes to construct substituted pyridine (B92270) rings. acs.org
Retro-Michael Reactions in Related Systems
The retro-Michael reaction is the reverse of the Michael addition, involving the cleavage of a carbon-carbon bond to eliminate a nucleophile from a β-position relative to an electron-withdrawing group. researchgate.net For this reaction to be relevant to this compound, the molecule would first have to be part of a larger Michael adduct.
The driving force for a retro-Michael reaction is typically the formation of a thermodynamically stable product, such as a resonance-stabilized carbanion or a highly conjugated system. researchgate.netrsc.org For example, the thia-Michael reaction between a thiol and an α,β-unsaturated nitrile can be reversible. The retro-reaction is driven by the resonance stabilization of the resulting α,β-unsaturated nitrile and the destabilization of the saturated adduct product. rsc.org
Since this compound is not an α,β-unsaturated system nor a typical Michael adduct, it would not directly undergo a retro-Michael reaction. However, it could be synthesized from a precursor via a retro-Michael pathway, or it could be incorporated into a structure that later undergoes such a fragmentation. For instance, if the benzylic amine were used as a nucleophile to add to an α,β-unsaturated system, the resulting adduct could potentially undergo a retro-Michael reaction under certain conditions, though this is not a common pathway for amines unless they are part of a more complex system facilitating the elimination.
Investigation of Stereochemical Outcomes in Transformations
Stereochemical outcomes are a crucial aspect of reactions that form or modify a chiral center. While this compound is an achiral molecule, several of its transformations could generate stereocenters, the configurations of which would depend on the reaction mechanism and conditions.
At the Nitrile Carbon: Nucleophilic addition to the nitrile followed by a second addition to the resulting imine can create a new stereocenter. For example, reduction of the nitrile with LiAlH₄ produces a primary amine at a new benzylic carbon, {3-[(Dimethylamino)methyl]phenyl}methanamine. If this carbon bears two different substituents (which would require a starting material other than a simple nitrile), its formation would have stereochemical implications. The reduction of nitriles can lead to the formation of stereocenters, and the outcome can be controlled by the choice of reagents and catalysts. numberanalytics.com
At the Benzylic Carbon: The benzylic carbon of the [(dimethylamino)methyl] group is a prochiral center. A stereoselective substitution of one of the two benzylic hydrogen atoms would create a chiral center. Engineered threonine aldolase (B8822740) enzymes have been shown to be capable of the α-functionalization of benzylamines, reacting them with aldehydes to yield single enantiomers of 1,2-amino alcohols with high diastereoselectivity. nih.gov Similarly, copper-catalyzed enantioselective aza-Friedel–Crafts reactions can install an enantioenriched chiral secondary amine. nih.gov
Enzymatic Hydrolysis: In related systems, enzymatic hydrolysis of racemic nitriles has been shown to proceed with high enantioselectivity. chimia.ch Typically, a nitrile hydratase may hydrolyze both enantiomers to a racemic amide, after which an amidase selectively hydrolyzes one enantiomer of the amide to the carboxylic acid, allowing for a kinetic resolution. chimia.ch If this compound were modified to contain a chiral center, such enzymatic methods could be used for its resolution.
Applications in Advanced Organic Synthesis and Derivatization Chemistry
3-[(Dimethylamino)methyl]benzonitrile as a Synthetic Building Block
This compound serves as a versatile foundational molecule for synthesizing a range of more complex chemical structures. The reactivity of its nitrile and dimethylaminomethyl groups, along with the aromatic core, allows for diverse transformations. For instance, the nitrile group can undergo reduction to a primary amine or hydrolysis to a carboxylic acid, providing pathways to different classes of compounds. The dimethylamino group and the aromatic ring can be modified through various reactions, making the compound a key starting material in medicinal chemistry and materials science for the development of pharmaceutical agents and functional molecules.
Synthesis of Chemically Modified this compound Derivatives
Direct formation of Schiff bases (imines) involves the condensation of a primary or secondary amine with an aldehyde or ketone. As this compound is a tertiary amine, it cannot directly form a Schiff base. However, it can be a precursor to compounds that do. For example, the nitrile group could be reduced to a primary amine, yielding 3-(aminomethyl)benzyl(dimethyl)amine. This resulting primary amine could then react with various aldehydes and ketones to form Schiff base derivatives.
Alternatively, Schiff bases can be synthesized from related benzonitrile (B105546) precursors. A common method involves the reaction of an aminobenzonitrile with an aldehyde. For example, 3-aminobenzonitrile (B145674) reacts with 4-(dimethylamino)benzaldehyde (B131446) in refluxing ethanol (B145695) to produce the Schiff base 3-[4-(Dimethylamino)benzylideneamino]benzonitrile in high yield. nih.gov This highlights a general pathway for creating Schiff bases within the benzonitrile family, which could be adapted for derivatives originating from this compound. nih.govuobasrah.edu.iqnih.govmediresonline.org
Table 1: Examples of Schiff Base Synthesis from Related Amines
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-Aminobenzonitrile | 4-(Dimethylamino)benzaldehyde | 3-[4-(Dimethylamino)benzylideneamino]benzonitrile | Ethanol, reflux, 6h | 82% | nih.gov |
| Benzil | Substituted Amines | Chalcone-containing Schiff bases | Absolute ethanol, reflux, 4-6h | N/A | uobasrah.edu.iq |
The benzonitrile core of this compound is susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the electronic effects of the two substituents: the cyano group (-CN) and the dimethylaminomethyl group (-CH₂N(CH₃)₂). The cyano group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position. Conversely, the dimethylaminomethyl group is a weakly activating, ortho, para-directing group.
The interplay of these directing effects determines the position of substitution. For an incoming electrophile, the positions ortho to the dimethylaminomethyl group (positions 2 and 4) and the position para to it (position 6) are activated. The positions meta to the cyano group (positions 2 and 5) are the least deactivated by the nitrile. Therefore, substitution is most likely to occur at positions 2, 4, and 6, which are activated by the amine substituent, with the precise outcome depending on steric hindrance and reaction conditions. msu.eduyoutube.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. msu.edulibretexts.org
The dimethylamino-methyl side chain offers specific sites for chemical modification. The tertiary amine is nucleophilic and can react with electrophiles. A primary example of this reactivity is quaternization, where the nitrogen atom attacks an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. researchgate.net This transformation converts the neutral amine into a permanently charged cationic group, significantly altering the molecule's physical and chemical properties. google.comgoogle.commdpi.com The reaction is typically carried out in a suitable solvent, and the resulting quaternary salt precipitates or is isolated after workup. researchgate.net This modification is a key step in the synthesis of various functional materials and biologically active compounds. researchgate.net
Utilization in Name Reactions and Complex Organic Transformations
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.com The active electrophile is a chloroiminium ion. wikipedia.org
Aromatic substrates suitable for the Vilsmeier-Haack reaction must be electron-rich; compounds like dimethylaniline are excellent substrates. wikipedia.orgorgsyn.org The dimethylaminomethyl group in this compound is an activating group, making the aromatic ring more nucleophilic and thus susceptible to electrophilic attack by the Vilsmeier reagent. The substitution is directed to the positions ortho and para to the activating group. ijpcbs.com Given the positions of the existing substituents on this compound, formylation would be expected to occur at the 4- and 6-positions. This reaction provides a direct method for introducing an aldehyde group onto the benzonitrile core, creating a valuable trifunctional intermediate for further synthetic elaboration.
Carbon-Carbon Bond Forming Reactions
The primary strategy for forming new carbon-carbon bonds using this compound involves Directed ortho-Metalation (DoM). wikipedia.orgunblog.fr The (dimethylamino)methyl group, a potent Lewis basic moiety, chelates to a strong organolithium base, such as n-butyllithium or sec-butyllithium. wikipedia.orguwindsor.ca This coordination dramatically increases the kinetic acidity of the protons at the ortho positions (C2 and C6) of the benzene (B151609) ring, facilitating regioselective deprotonation by the alkyllithium base. researchgate.netsemanticscholar.org
The process begins with the interaction between the heteroatom of the DMG and the lithium base, which directs deprotonation exclusively to the nearest ortho- position. wikipedia.org This generates a highly reactive ortho-lithiated aryllithium intermediate. This intermediate serves as a powerful carbon nucleophile that can react with a wide array of carbon-based electrophiles to forge a new carbon-carbon bond specifically at the C2 or C6 position. researchgate.net This method bypasses the typical ortho/para mixtures seen in classical electrophilic aromatic substitution, offering superior regiocontrol. wikipedia.org The versatility of this approach is demonstrated by the range of electrophiles that can be employed to introduce new carbon-based functional groups.
Table 1: Examples of Carbon-Carbon Bond Formation via Directed ortho-Metalation of this compound
| Electrophile | Reagent Example | Resulting Functional Group at ortho-Position | Product Class |
|---|---|---|---|
| Aldehyde/Ketone | Benzaldehyde (B42025) | -CH(OH)Ph | Secondary Alcohol |
| Alkyl Halide | Benzyl (B1604629) Bromide | -CH₂Ph | Benzylated Arene |
| Carbon Dioxide | CO₂ (gas) | -COOH | Carboxylic Acid |
| Amide | N,N-Dimethylformamide (DMF) | -CHO | Aldehyde |
Synthesis of Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. rsc.orgnih.gov this compound is a valuable precursor for the synthesis of these complex scaffolds, particularly fused heterocyclic systems like quinazolines. nih.govnih.gov The synthetic strategy often leverages the products obtained from the Directed ortho-Metalation reactions described previously.
The general approach involves a two-step sequence:
ortho-Functionalization: A new functional group is introduced ortho to the directing group via the DoM protocol. researchgate.net This creates a 1,2-disubstituted benzene ring bearing the cyano group and the newly introduced substituent, which are positioned for a subsequent cyclization reaction.
Intramolecular Cyclization: The ortho-substituted intermediate undergoes a cyclization reaction to form the heterocyclic ring. The cyano group is an excellent participant in cyclization reactions, often acting as an electrophilic site for an intramolecular nucleophilic attack. clockss.orgopenmedicinalchemistryjournal.com
For instance, ortho-lithiation of this compound followed by reaction with an aldehyde yields an ortho-hydroxymethyl derivative. Subsequent oxidation to an aldehyde or ketone, followed by reaction with a nitrogen source like ammonia (B1221849) or hydrazine, can lead to the formation of fused pyridine (B92270) or pyridazine (B1198779) rings, respectively. A more direct route involves the reaction of the ortho-lithiated species with isocyanates or nitriles, which can lead to intermediates that cyclize to form quinazolinones and related structures. researchgate.net This modular strategy allows for the synthesis of a diverse library of nitrogen heterocycles. umaine.edu
Table 2: Potential Nitrogen-Containing Heterocycles Derived from this compound
| ortho-Substituent Precursor (E) | Key Cyclization Reagent | Resulting Heterocyclic Core |
|---|---|---|
| -CHO (Formyl) | Ammonia (NH₃) | Quinazoline |
| -C(O)R (Acyl) | Hydrazine (N₂H₄) | Phthalazinone |
| -COOH (Carboxyl) | Amine (R-NH₂) | Quinazolinone |
Design and Synthesis of Research Probes and Chemical Tools
Research probes and chemical tools are essential for studying biological processes and for applications in materials science. nih.gov The molecular framework of this compound serves as a versatile scaffold for the design and synthesis of such tools, particularly fluorescent probes. researchgate.net The benzonitrile moiety, an electron-withdrawing group, in conjunction with an electron-donating group, can establish an intramolecular charge-transfer (ICT) system, which is a common mechanism for environmentally sensitive fluorophores. thno.org
The power of Directed ortho-Metalation allows for the precise installation of additional functionalities onto the benzonitrile scaffold. researchgate.net This enables the covalent attachment of:
Fluorophores: Creating more complex and tunable fluorescent dyes.
Recognition Moieties: Groups that selectively bind to specific biological targets like proteins or nucleic acids.
Reactive Groups: Functionalities that react with specific analytes, leading to a change in a measurable signal, such as fluorescence enhancement or quenching. thno.org
For example, the ortho-lithiated intermediate of this compound could be reacted with boronic esters. The resulting derivative could potentially act as a fluorescent sensor for reactive oxygen species (ROS) like hydrogen peroxide or peroxynitrite, as the boronate group is known to react with these species, causing a significant change in the fluorophore's electronic properties. thno.org This synthetic flexibility allows chemists to rationally design and construct sophisticated chemical tools for a wide range of scientific applications. researchgate.net
Table 3: Potential Research Probes Synthesized from a this compound Scaffold
| Probe Type | Required ortho-Modification | Potential Application |
|---|---|---|
| Fluorescent Ion Sensor | Introduction of a chelating group (e.g., crown ether fragment) | Detection of specific metal cations (e.g., K⁺, Na⁺) |
| ROS Probe | Borylation (introduction of a boronic acid/ester) | Imaging oxidative stress in biological systems |
| Bio-orthogonal Label | Introduction of an azide (B81097) or alkyne group | Labeling of biomolecules in living cells |
Coordination Chemistry and Supramolecular Interactions of 3 Dimethylamino Methyl Benzonitrile
Ligand Design and Metal Complexation Principles
The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and reactive properties. 3-[(Dimethylamino)methyl]benzonitrile incorporates two key functional groups for metal binding: the tertiary amine of the dimethylamino group and the nitrogen atom of the nitrile group. The spatial arrangement and electronic nature of these groups dictate the compound's behavior as a ligand in the formation of transition metal complexes.
The this compound molecule presents two potential coordination sites for metal ions: the nitrogen atom of the dimethylamino group and the nitrogen atom of the nitrile (cyano) group. The dimethylamino group, with its lone pair of electrons on the nitrogen, acts as a classic Lewis base, readily available for coordination. The nitrile group can also coordinate to metals through the lone pair on its nitrogen atom, though it is generally considered a weaker donor than an amine.
The flexibility of the methylene (B1212753) (-CH2-) linker between the benzene (B151609) ring and the dimethylamino group is crucial for its chelation potential. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in a stable ring structure known as a chelate. In this molecule, the linker could allow the dimethylamino group to position itself alongside the meta-substituted nitrile group to bind a single metal center, forming a seven-membered chelate ring. While seven-membered rings are less common and often less stable than five- or six-membered rings, their formation is plausible depending on the size and coordination geometry preference of the metal ion.
Alternatively, the ligand can act in a monodentate fashion, binding through either the stronger dimethylamino group or the nitrile group. It could also function as a bridging ligand, where the two donor sites bind to two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.
The synthesis of transition metal complexes with ligands like this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. rdd.edu.iq The choice of metal precursor (e.g., chlorides, nitrates, acetates) and solvent can influence the stoichiometry and structure of the resulting complex. cumhuriyet.edu.tr For instance, a common method involves dissolving the ligand in a solvent like ethanol (B145695) or acetonitrile (B52724) and adding a solution of the metal salt (e.g., PdCl₂, RuCl₃), often followed by heating under reflux to facilitate the reaction. rdd.edu.iq
Characterization of the resulting complexes is performed using a suite of spectroscopic and analytical techniques to elucidate their structure and bonding. nih.gov
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal. A shift in the stretching frequency of the C≡N bond (typically around 2220-2240 cm⁻¹) to a higher or lower wavenumber upon complexation provides direct evidence of the nitrile group's involvement in bonding. Similarly, changes in the C-N stretching vibrations of the dimethylamino group indicate its coordination.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting and the coordination geometry around the metal ion. The appearance of new absorption bands corresponding to d-d transitions or charge-transfer bands confirms the formation of the complex. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can show shifts in the signals of the protons and carbons near the coordination sites upon complexation, confirming the ligand's binding in solution.
Elemental Analysis: This analysis determines the percentages of carbon, hydrogen, and nitrogen in the complex, which helps to establish its empirical formula and the ligand-to-metal ratio.
Molar Conductivity Measurements: These measurements in solution can determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions from the metal salt are coordinated to the metal or exist as counter-ions. nih.gov
| Technique | Observation | Interpretation |
| FT-IR | Shift in ν(C≡N) stretch | Coordination of the nitrile group |
| Shift in ν(C-N) stretch | Coordination of the dimethylamino group | |
| UV-Vis | Appearance of new bands | d-d electronic transitions; confirmation of complex formation |
| ¹H NMR | Downfield shift of -CH₂- and -N(CH₃)₂ protons | Deshielding due to proximity to the metal center |
| Molar Conductivity | Low values in non-coordinating solvents | Anions are coordinated; non-electrolytic nature |
This table represents typical expected data for the characterization of a transition metal complex with this compound and is for illustrative purposes.
Supramolecular Assembly and Non-Covalent Interactions
Beyond forming coordinate bonds with metals, this compound can engage in a variety of non-covalent interactions. These weaker forces, including hydrogen bonding and π-π stacking, are fundamental to supramolecular chemistry, guiding the self-assembly of molecules into well-defined, higher-order structures in the solid state.
Hydrogen bonds are highly directional electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). While the this compound molecule itself lacks strong hydrogen bond donors (such as -OH or -NH groups), its two nitrogen atoms can act as hydrogen bond acceptors.
The nitrogen of the dimethylamino group and the nitrogen of the nitrile group can interact with hydrogen bond donor molecules, such as solvents (e.g., water, alcohols) or other co-crystallized species. nih.gov The formation of these hydrogen bonds can play a crucial role in determining the crystal packing of the compound, leading to the formation of specific one-, two-, or three-dimensional networks. For example, in the presence of a molecule with multiple donor sites, intricate chain or sheet-like architectures can be formed, held together by these specific interactions.
Aromatic rings, like the benzonitrile (B105546) core of the molecule, can interact with each other through π-π stacking. This non-covalent interaction arises from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic systems. nih.gov In the solid state, molecules often arrange themselves so that their aromatic rings are parallel and partially overlapping, a configuration that is energetically favorable. researchgate.net
| Interaction Type | Participating Groups | Typical Distance | Resulting Structure |
| Hydrogen Bonding | -N(CH₃)₂ or -C≡N with H-bond donor (e.g., H₂O) | ~2.7 - 3.1 Å (N···H) | Chains, sheets, 3D networks |
| π-π Stacking | Benzonitrile rings | ~3.3 - 3.8 Å (centroid-centroid) | Columns, layers |
This table summarizes the potential non-covalent interactions involving this compound.
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. nih.gov This principle is the basis of host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule. thno.org Benzonitrile and its derivatives are known to act as suitable guests for various macrocyclic hosts, such as cavitands. nih.gov
The this compound molecule, with its defined size and functional groups, could be precisely recognized and bound within the cavity of a synthetic host. The stability of such a host-guest complex would depend on a combination of factors, including size and shape complementarity between the host and guest, as well as specific non-covalent interactions (e.g., hydrophobic effects, hydrogen bonding, and π-π stacking) between the guest and the interior of the host cavity. mdpi.com The dimethylaminomethyl substituent could act as an additional binding point or a steric hindrance, influencing the selectivity and affinity of the host for this particular guest compared to simpler benzonitrile derivatives. nih.gov
Catalytic Applications of Metal-Coordinated Benzonitrile Derivatives
The coordination of nitrile-containing ligands, such as benzonitrile and its derivatives, to metal centers is a cornerstone of catalysis. The nitrogen atom of the cyano group possesses a lone pair of electrons, making it an effective ligand for a wide range of transition metals. This coordination can activate the nitrile group, rendering it more susceptible to nucleophilic attack, which is the basis for several catalytic transformations.
Metal-ligand cooperation is a key theme in the catalytic applications of coordinated nitriles. For instance, ruthenium pincer complexes have been shown to catalyze the hydration of a variety of nitriles to amides under mild, additive-free conditions. rug.nl In these systems, the nitrile C≡N bond is activated through cooperative binding between the metal center and a reactive site on the pincer ligand. rug.nl This activation facilitates the nucleophilic attack by water. While 4-(dimethylamino)benzonitrile (B74231) has been studied in this context, the specific catalytic behavior of metal complexes of this compound remains an area for future investigation.
The catalytic activity is influenced by the electronic properties of substituents on the benzonitrile ring. Electron-donating groups, like the dimethylamino group, can modulate the electron density at the metal center, thereby tuning its catalytic efficacy. Nitriles are often employed as weakly coordinating ligands in transition metal complexes, allowing for their easy displacement by stronger coordinating substrates, a crucial step in many catalytic cycles. researchgate.net This principle is widely used to generate catalytically active species in situ. For example, nickel(0) complexes have been utilized for the homogeneous catalytic hydration of benzonitrile. researchgate.net
Table 1: Examples of Catalytic Systems Utilizing Benzonitrile Derivatives
| Catalyst Type | Benzonitrile Derivative | Reaction | Reference |
|---|---|---|---|
| Ruthenium Pincer Complex | 4-(Dimethylamino)benzonitrile | Nitrile Hydration | rug.nl |
| Nickel(0) Complex | Benzonitrile | Nitrile Hydration | researchgate.net |
Crystal Engineering and Solid-State Chemistry of Supramolecular Systems
Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. researchgate.netwindows.net Benzonitrile derivatives are valuable building blocks in this field due to the ability of the cyano group to participate in various non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. These interactions guide the assembly of molecules into predictable supramolecular architectures.
The solid-state properties of organic materials, such as luminescence, are highly dependent on their crystal packing. rsc.org The study of different polymorphs (different crystal structures of the same compound) is crucial, as each form can exhibit distinct physical properties. For example, studies on donor-acceptor-donor' fluorinated benzonitrile compounds have shown that different polymorphs and amorphous phases can be obtained, influencing their photophysical properties in the solid state. rsc.org
Supramolecular chemistry often involves host-guest interactions, where a larger host molecule encapsulates a smaller guest. Recent research has demonstrated the precise recognition of various benzonitrile derivatives by a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle. nih.gov This recognition is driven by a combination of non-covalent interactions, including C-H⋯N, C-H⋯π, and π-π stacking, leading to the formation of stable "key-lock" complexes in the crystalline state. nih.gov While this study encompassed a range of benzonitrile derivatives, the specific inclusion of this compound in such a system has not been reported. The presence of the flexible (dimethylamino)methyl group at the 3-position would introduce additional conformational possibilities and potential hydrogen bond accepting sites, making its supramolecular behavior a topic of significant interest for crystal engineers.
The field of crystal engineering also has profound implications for the pharmaceutical industry, where controlling the solid-state form of an active pharmaceutical ingredient (API) is critical for properties like solubility and bioavailability. nih.gov The design of pharmaceutical cocrystals, where an API is crystallized with a benign coformer, is a major application of these principles. nih.gov
Table 2: Key Intermolecular Interactions in Crystal Engineering of Benzonitriles
| Interaction Type | Description | Relevance to Benzonitriles |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen of the cyano group can act as a hydrogen bond acceptor. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzene ring of the benzonitrile moiety readily participates in stacking. |
| C-H⋯N Interactions | A weak form of hydrogen bonding where a C-H bond acts as the donor and the nitrile nitrogen as the acceptor. | Commonly observed in the crystal packing of nitrile-containing compounds. nih.gov |
| Halogen Bonding | A noncovalent interaction between a halogen atom and a Lewis base. | The nitrile nitrogen can act as a halogen bond acceptor. |
Future Directions and Emerging Research Avenues for 3 Dimethylamino Methyl Benzonitrile
Advancements in High-Throughput Synthesis and Automation
The future of chemical synthesis lies in the rapid and efficient production of novel molecules. High-throughput synthesis and automation are at the forefront of this evolution, and their application to 3-[(Dimethylamino)methyl]benzonitrile and its derivatives is a promising area of research. Automated synthesis platforms, which combine robotics with sophisticated software, can significantly accelerate the discovery of new compounds by performing numerous reactions in parallel. wikipedia.org These systems are capable of handling a wide range of reaction conditions, making them ideal for exploring the chemical space around the this compound scaffold. sigmaaldrich.comresearchgate.net
Automated iterative coupling techniques, such as those used for the synthesis of complex organic molecules, could be adapted to create libraries of this compound derivatives with diverse functionalities. nih.gov The use of pre-filled reagent cartridges and pre-programmed reaction protocols can further streamline the synthesis process, making it more accessible to a broader range of researchers. researchgate.net This approach would enable the rapid generation of analogues for structure-activity relationship (SAR) studies, which are crucial in fields like drug discovery.
| Automated Synthesis Technology | Potential Application for this compound | Key Advantages |
| Robotic Liquid Handling Systems | High-throughput screening of reaction conditions (catalysts, solvents, temperature). | Increased speed, reduced human error, miniaturization of reactions. |
| Flow Chemistry Platforms | Continuous and scalable synthesis of the target compound and its derivatives. | Precise control over reaction parameters, improved safety, enhanced purity. |
| Cartridge-Based Synthesizers | Rapid analogue synthesis for SAR studies using a variety of building blocks. | Ease of use, access to a wide range of reaction types, reproducible results. researchgate.net |
Integration of Advanced Spectroscopic and Imaging Modalities for Real-time Monitoring
The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions, understanding reaction kinetics, and ensuring product quality. Advanced spectroscopic and imaging techniques are becoming indispensable tools for in-situ reaction analysis. rsc.org Techniques such as FlowNMR, Raman spectroscopy, and extractive electrospray ionization tandem mass spectrometry (EESI-MS) can provide detailed information about the concentrations of reactants, intermediates, and products as a reaction progresses. rsc.orgacs.orgfossiliontech.com
For the synthesis of this compound, these methods could be employed to monitor the formation of the C-C and C-N bonds, providing insights into the reaction mechanism and helping to identify optimal process parameters. acs.org Furthermore, the development of radiolabeled derivatives of this compound opens the door to its use in Positron Emission Tomography (PET) imaging. nih.govacs.orgmdpi.com PET is a non-invasive imaging technique that can be used to visualize and quantify biochemical processes in living organisms. nih.gov An 18F-labeled version of this compound could serve as a molecular probe for studying specific biological targets in the brain and other organs. acs.orgacs.org
| Spectroscopic/Imaging Technique | Information Provided | Application in this compound Research |
| FlowNMR Spectroscopy | Real-time concentrations of reactants, intermediates, and products. | Kinetic studies, reaction optimization, and mechanistic investigations. rsc.org |
| Raman Spectroscopy | Vibrational information for identifying functional groups and monitoring their transformation. | In-situ monitoring of nitrile and amine group reactions. acs.org |
| EESI-MS | Molecular weight and structural information of reaction components. | Identification of transient intermediates and byproducts. fossiliontech.com |
| Positron Emission Tomography (PET) | In vivo distribution and quantification of radiolabeled molecules. | Development of novel PET radiotracers for imaging biological targets. nih.govnih.gov |
Refined Computational Models for Predictive Chemistry
Computational chemistry has become a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research and reducing the need for trial-and-error approaches. For this compound, refined computational models can be used to predict a wide range of properties, from its fundamental electronic structure to its potential biological activity.
Semi-empirical quantum chemistry methods can be used to calculate the geometrical structures and energy level distributions of a series of substituted benzonitriles, providing insights into how different functional groups influence their electronic properties. pku.edu.cn More advanced techniques like Density Functional Theory (DFT) can be employed to investigate reaction mechanisms and predict spectroscopic properties, which can then be compared with experimental data. The development of Quantitative Structure-Activity Relationship (QSAR) models can help to correlate the structural features of this compound derivatives with their biological activities, aiding in the design of more potent and selective compounds.
Discovery of Novel Reaction Mechanisms and Catalytic Cycles
The development of new synthetic methods is crucial for expanding the chemical toolbox and enabling the efficient synthesis of complex molecules. For this compound, the discovery of novel reaction mechanisms and catalytic cycles could lead to more sustainable and atom-economical synthetic routes.
Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, allowing for the formation of C-C and C-S bonds under mild conditions. researchgate.netbeilstein-journals.org This approach could be applied to the late-stage functionalization of the this compound scaffold, enabling the introduction of new functional groups with high selectivity. thieme-connect.de The development of new catalyst systems, including those based on earth-abundant metals, for C-H functionalization and C-CN bond activation could also open up new avenues for the synthesis and transformation of this compound. researchgate.netrsc.org Furthermore, the use of ionic liquids as recyclable catalysts and solvents presents a green alternative to traditional synthetic methods. rsc.orgnih.gov
| Catalytic Strategy | Potential Transformation | Advantages |
| Visible-Light Photoredox Catalysis | C-H functionalization, C-S bond formation. | Mild reaction conditions, high functional group tolerance. beilstein-journals.orgnih.gov |
| Transition-Metal Catalysis | Cross-coupling reactions, C-CN bond activation. | Versatility in bond formation, access to diverse molecular architectures. researchgate.net |
| Ionic Liquid-Based Catalysis | Greener synthesis of the benzonitrile (B105546) core. | Recyclability of the catalyst/solvent system, reduced waste. rsc.org |
Development of Functional Materials and Smart Systems Based on Benzonitrile Scaffolds
The unique electronic and photophysical properties of benzonitrile derivatives make them attractive candidates for the development of advanced functional materials and smart systems. ontosight.ai The incorporation of the this compound scaffold into larger molecular architectures could lead to materials with tailored optical and electronic properties. rsc.org
For instance, carbazole-benzonitrile derivatives have shown promise as host materials for organic light-emitting diodes (OLEDs). researchgate.netrsc.org The combination of electron-donating and electron-withdrawing moieties within the same molecule can lead to efficient charge transport and emission properties. Similarly, benzonitrile-based liquid crystals have been synthesized that exhibit nematic phases over a wide temperature range, making them suitable for applications in displays and other electro-optical devices. researchgate.netnih.gov The development of stimuli-responsive materials that change their properties in response to external signals, such as light or heat, is another exciting area of research where this compound could play a key role.
Interdisciplinary Research Synergies
The full potential of this compound can only be realized through collaborations between researchers from different disciplines. The intersection of chemistry, biology, physics, and materials science will be crucial for driving innovation and translating fundamental discoveries into practical applications.
In the field of astrochemistry, the detection of benzonitrile in the interstellar medium has sparked interest in the role of aromatic molecules in the formation of complex organic matter. astrobiology.com Further studies on the spectroscopy and reactivity of this compound and its isomers could provide valuable insights into the chemical processes occurring in space. frontiersin.orgaanda.orgresearchgate.netaip.org In medicinal chemistry, this compound can serve as a scaffold for the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising starting point for the design of drugs for a variety of diseases. The development of PET radiotracers based on this scaffold will require close collaboration between synthetic chemists, radiochemists, and biologists. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(Dimethylamino)methyl]benzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing equimolar amounts of triphenyltin hydroxide and 3-(dimethylamino)benzoic acid in acetonitrile for 2 hours yields coordination complexes, suggesting acetonitrile's utility as a solvent for similar reactions . Key variables include solvent polarity (to stabilize intermediates), stoichiometric ratios (to avoid side products), and temperature control (to prevent decomposition). Yield optimization requires monitoring reaction progress via TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves the spatial arrangement of the dimethylamino and nitrile groups, as demonstrated for structurally analogous compounds like 3-[4-(dimethylamino)benzylidene-amino]benzonitrile .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, with the nitrile group (C≡N) showing distinct IR stretches at ~2220 cm⁻¹.
- Mass spectrometry confirms molecular weight, while elemental analysis validates purity (>98% as per synthetic standards) .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as nitriles can release toxic HCN under decomposition .
- Work in a fume hood to mitigate inhalation risks, and store the compound in airtight containers away from oxidizers .
- Refer to SDS sheets for emergency measures, including neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Discrepancies often arise from unoptimized reaction parameters. Perform Design of Experiments (DoE) to systematically vary catalysts, solvents, and temperatures. For example, compare yields using acetonitrile (polar aprotic) vs. THF (less polar) under reflux . Cross-validate results with kinetic studies (e.g., in situ FTIR) to identify rate-limiting steps.
Q. What role does this compound play in the synthesis of coordination complexes?
- Methodological Answer : The dimethylamino group acts as a ligand donor , enabling metal coordination. In organotin(IV) complexes, it facilitates electron-rich binding sites, as shown in reactions with triphenyltin hydroxide . Characterize coordination modes using X-ray diffraction and compare bond lengths/angles to assess ligand strength.
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Use DFT calculations (e.g., Gaussian09) to map electron density distribution. The nitrile group’s electrophilic carbon is susceptible to nucleophilic attack, while the dimethylamino group’s electron-donating effects stabilize transition states. Validate predictions with kinetic isotope effects or Hammett plots .
Q. What strategies improve the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH-controlled storage : Under acidic conditions, the dimethylamino group protonates, reducing hydrolysis.
- Lyophilization : For long-term stability, lyophilize the compound and store at -20°C in amber vials .
- Stability assays : Monitor degradation via HPLC-MS under accelerated conditions (40°C/75% RH) to predict shelf life.
Q. How does structural modification of the benzonitrile core affect pharmacological activity in CNS drug candidates?
- Methodological Answer : Compare analogs like citalopram (a serotonin reuptake inhibitor containing a benzonitrile moiety) to assess structure-activity relationships (SAR). Introduce substituents (e.g., methoxy, fluoro) at the 4-position to modulate lipophilicity and blood-brain barrier penetration . Validate using in vitro receptor binding assays and MD simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
